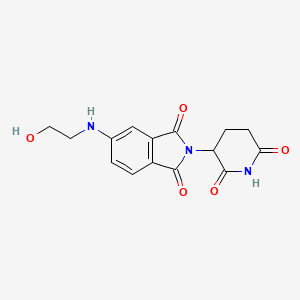
Pomalidomide-5'-C2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-5’-C2-OH is a derivative of pomalidomide, which is an immunomodulatory drug used primarily in the treatment of multiple myeloma and AIDS-related Kaposi’s sarcoma . Pomalidomide itself is a thalidomide analogue and belongs to the class of immunomodulatory imide drugs (IMiDs) . This compound has shown significant promise due to its enhanced efficacy and reduced toxicity compared to its predecessors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-C2-OH involves multiple steps. One common method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then subjected to further reactions to introduce the hydroxyl group at the 5’ position .
Industrial Production Methods
Industrial production of pomalidomide-5’-C2-OH typically employs continuous flow synthesis techniques. This method allows for a safe operation, excellent reproducibility, and efficient process scaling . The overall yield of this process ranges from 38-47% .
化学反应分析
Types of Reactions
Pomalidomide-5’-C2-OH undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction is often employed to reduce nitro groups to amino groups.
Substitution: This reaction is used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce amino derivatives .
科学研究应用
Pomalidomide-5’-C2-OH has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
作用机制
Pomalidomide-5’-C2-OH exerts its effects through multiple mechanisms:
Inhibition of angiogenesis: It directly inhibits the formation of new blood vessels, which is crucial for tumor growth.
Induction of apoptosis: It promotes programmed cell death in cancer cells.
Immunomodulation: It enhances the immune response by activating T cells and natural killer cells.
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another thalidomide analogue with similar but less potent effects compared to pomalidomide.
Uniqueness
Pomalidomide-5’-C2-OH is unique due to its enhanced potency and reduced toxicity. It is more effective in inhibiting tumor growth and modulating the immune response compared to thalidomide and lenalidomide .
属性
分子式 |
C15H15N3O5 |
|---|---|
分子量 |
317.30 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-(2-hydroxyethylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C15H15N3O5/c19-6-5-16-8-1-2-9-10(7-8)15(23)18(14(9)22)11-3-4-12(20)17-13(11)21/h1-2,7,11,16,19H,3-6H2,(H,17,20,21) |
InChI 键 |
ZXNNLQCFKRTNNB-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















